molecular formula C10H10Br2 B8277179 1,1-Dibromo-2-(4-ethylphenyl)ethylene

1,1-Dibromo-2-(4-ethylphenyl)ethylene

Cat. No.: B8277179
M. Wt: 289.99 g/mol
InChI Key: SZSVMAWQXYGPSK-UHFFFAOYSA-N
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Description

1,1-Dibromo-2-(4-ethylphenyl)ethylene is a halogenated ethylene derivative featuring two bromine atoms at the 1,1-positions and a 4-ethylphenyl substituent at the 2-position. For instance, compounds like 1,1-dibromo-2-(trifluoromethoxy)alkenes and 1,1-dibromo-2-(3,4,5-trimethoxyphenyl)ethylene share similar synthetic pathways involving bromination of terminal alkynes or alkenes using reagents like N-bromophthalimide (NBP) or carbon tetrabromide .

Comparison with Similar Compounds

The following table summarizes key analogs of 1,1-Dibromo-2-(4-ethylphenyl)ethylene, highlighting structural differences, synthesis methods, and functional properties:

Compound Substituents Synthesis Method Key Properties/Applications Reference
1,1-Dibromo-2-(trifluoromethoxy)alkenes Trifluoromethoxy (-OCF₃) Silver-mediated dibromotrifluoromethoxylation of terminal alkynes with NBP and Ag salts High regioselectivity (37–88% yield); used in cross-coupling with arylboronic acids or thiophenols
1,1-Dibromo-2-(3,4,5-trimethoxyphenyl)ethylene 3,4,5-Trimethoxyphenyl Reaction of dibromoethylene precursor with n-BuLi, followed by quenching Produces trimethoxyphenylacetylene (68% yield); electron-rich aryl group enhances electrophilic reactivity
1,1-Dibromo-2-(2-methylthiophenyl)ethene 2-Methylthiophenyl (-SMe) Zinc-mediated bromination of thiophenylaldehyde with CBr₄ and PPh₃ Sulfur substituent enables C–H⋯O interactions in crystal engineering; moderate yields
(Z)-1,1-Dibromo-2-(4-fluorophenyl)-3-phenylcyclopropane 4-Fluorophenyl, cyclopropane Reaction of cyclopropane precursor with PhHgCBr₃ Cyclopropane ring introduces steric constraints; fluorophenyl enhances polarity
1-Phenyl-2-(4-ethylphenyl)-2-(2-fluorophenyl)ethylene 4-Ethylphenyl, 2-fluorophenyl Grignard reaction of 4-ethyl-2'-fluorobenzophenone with benzylmagnesium chloride Triarylethylene structure with limited bromination sites; used in halogenation studies

Key Observations:

Substituent Effects :

  • Electron-withdrawing groups (e.g., -OCF₃, -F) increase electrophilicity, favoring nucleophilic cross-coupling reactions . In contrast, electron-donating groups (e.g., -OCH₃, -C₂H₅) enhance stability and lipophilicity, making such compounds suitable for hydrophobic environments .
  • The 4-ethylphenyl group in the target compound likely balances moderate electron-donating effects with steric bulk, which may slow reaction kinetics compared to smaller substituents (e.g., -CH₃) .

Synthetic Flexibility :

  • Silver-mediated dibromination (as in ) achieves high regioselectivity for trifluoromethoxy derivatives, but the method’s efficacy for 4-ethylphenyl analogs remains untested .
  • Zinc- or lithium-based protocols () are versatile for aryl-substituted dibromoethylenes but may require optimization for ethylphenyl groups due to steric hindrance .

Applications: Dibromo compounds are pivotal precursors for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). The 4-ethylphenyl group’s lipophilicity could enhance solubility in nonpolar solvents, aiding in catalytic reactions .

Properties

Molecular Formula

C10H10Br2

Molecular Weight

289.99 g/mol

IUPAC Name

1-(2,2-dibromoethenyl)-4-ethylbenzene

InChI

InChI=1S/C10H10Br2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-7H,2H2,1H3

InChI Key

SZSVMAWQXYGPSK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C=C(Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4.94 g. (0.015 mol.) of carbon tetrabromide, 3.90 g. (0.015 mol.) of triphenylphosphine and 0.975 g. (0.015 g.-atom) of zinc in 25 ml. of carbon tetrachloride is stirred at 25° for 24 hours. A solution of 1.0 g. (7.45 mmol.) of p-ethylbenzaldehyde in 10 ml. of methylene chloride is added and the reaction mixture is stirred an additional 2 hours. Petroleum ether (140 ml.) is added to the mixture, the organic layer is decanted and the residue is extracted with 1:4 methylene chloride-petroleum ether. The combined organic solutions are concentrated under reduced pressure to give 1,1-dibromo-2-(4-ethylphenyl)ethylene.
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